ErSO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ErSO is a small-molecule activator of the unfolded protein response (UPR) that has shown significant promise in the treatment of estrogen receptor alpha (ERα)-positive breast cancer. This compound has been developed to target drug-resistant cancers by inducing rapid and selective necrosis of ERα-positive breast cancer cell lines .

Méthodes De Préparation

The synthesis of ErSO involves several steps, including the activation of the anticipatory unfolded protein response (a-UPR). The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed by researchers at the University of Illinois Urbana-Champaign in collaboration with Bayer AG . Industrial production methods for this compound are still under development as the compound progresses through pre-clinical and clinical trials.

Analyse Des Réactions Chimiques

ErSO primarily undergoes reactions related to its activation of the unfolded protein response. The compound interacts with the estrogen receptor alpha in breast cancer cells, leading to the overactivation of the a-UPR pathway. This overactivation induces rapid cell death in ERα-positive cancer cells . The major products formed from these reactions are necrotic cancer cells, as this compound selectively targets and kills these cells without affecting normal tissues .

Applications De Recherche Scientifique

ErSO has been extensively studied for its potential in treating ERα-positive breast cancer. In preclinical studies, this compound has demonstrated the ability to induce complete regression of tumors in multiple orthotopic and metastasis mouse models . The compound has shown efficacy in reducing lung, bone, liver, and brain metastases, making it a promising candidate for treating advanced and metastatic breast cancer .

Mécanisme D'action

ErSO exerts its effects by binding to the estrogen receptor alpha in breast cancer cells, which activates the anticipatory unfolded protein response (a-UPR). This pathway is already active at low levels in many breast cancer cells and helps shield them from other anticancer drugs . By overactivating the a-UPR, this compound pushes the cancer cells into a lethal mode, leading to rapid and selective cell death . This mechanism allows this compound to target and kill cancer cells while sparing normal tissues .

Comparaison Avec Des Composés Similaires

ErSO is unique in its ability to overactivate the a-UPR pathway, a mechanism distinct from other clinically approved estrogen receptor alpha drugs . Similar compounds include TEQ103, another small-molecule activator of the a-UPR developed by Systems Oncology . While TEQ103 also targets ERα-positive breast cancer cells, this compound has shown remarkable tumor-eradicative activity in multiple ERα-positive tumor models . Other compounds that target the estrogen receptor alpha include selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant . these compounds primarily function by inhibiting estrogen receptor function, whereas this compound induces cell death through a different pathway .

Propriétés

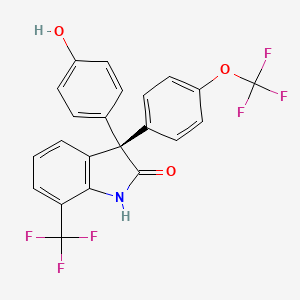

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRXAHDJSCEDS-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)

![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)

![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)

![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B10828015.png)

![(3E,5Z,7E,9R,10R,11Z,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10828016.png)

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828027.png)

![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B10828032.png)

![(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide](/img/structure/B10828051.png)

![4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid](/img/structure/B10828056.png)